tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289387-44-5
VCID: VC0090474
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

CAS No.: 1289387-44-5

Cat. No.: VC0090474

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate - 1289387-44-5

Specification

CAS No. 1289387-44-5
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Standard InChI Key SQRRQAVVRXZUMD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1CNC2CC2

Introduction

Chemical Identity and Properties

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is characterized by specific structural features that define its chemical behavior. The compound possesses a pyrrolidine ring with a tert-butoxycarbonyl protecting group on the nitrogen atom, and a cyclopropylamino moiety attached via a methylene linker at the 2-position of the pyrrolidine ring.

Basic Molecular Information

The key molecular characteristics of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate are summarized in the following table:

ParameterValueSource
CAS Number1289387-44-5
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
SMILES CodeO=C(N1C(CNC2CC2)CCC1)OC(C)(C)C
AppearanceSolid (inferred)-
Storage RecommendationsCool, dry place; 2-8°C for long-term storage

Structural Features and Chemical Reactivity

The molecular architecture of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate encompasses several reactive sites that determine its chemical behavior and synthetic utility.

Key Functional Groups

The compound contains three primary functional elements that contribute to its chemical reactivity:

  • Boc-protected pyrrolidine: The tert-butoxycarbonyl group serves as a protecting group for the pyrrolidine nitrogen, preventing undesired reactions at this position while allowing selective chemistry elsewhere in the molecule.

  • Secondary amine: The cyclopropylamino moiety contains a secondary amine that can participate in nucleophilic reactions, serving as a site for further functionalization.

  • Stereogenic center: The 2-position of the pyrrolidine ring represents a stereogenic center, making stereochemistry an important consideration in both synthesis and applications of this compound.

Reactivity Profile

The reaction profile of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is primarily determined by its functional groups. The cyclopropylamino group can participate in various transformations:

  • Alkylation and acylation reactions at the secondary amine

  • Nucleophilic substitution reactions

  • Potential for coordination with metals through the nitrogen atom

  • Selective deprotection of the Boc group under acidic conditions

These chemical characteristics make the compound particularly valuable as a building block in multistep organic synthesis.

Starting MaterialKey ReagentConditionsExpected YieldReference
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateCyclopropylamineReductive amination conditionsNot establishedInferred from
tert-Butyl 2-(mesyloxymethyl)pyrrolidine-1-carboxylateCyclopropylamineBase, polar aprotic solventNot establishedInferred from synthetic procedures
2-Pyrrolidinemethanol1. Di-tert-butyl dicarbonate
2. Activation
3. Cyclopropylamine
Sequential multistep synthesisNot establishedInferred from

The synthesis of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, a potential precursor, has been documented using 2-pyrrolidinemethanol and di-tert-butyl dicarbonate with triethylamine in dichloromethane, achieving yields of 48-98% depending on specific conditions .

Stereochemical Considerations

The 2-position of the pyrrolidine ring represents a stereogenic center, leading to the existence of enantiomers. Strategies for stereoselective synthesis or resolution of enantiomers would be important for applications requiring stereochemically pure material. The (S)-enantiomer of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate has been specifically identified with CAS number 1354010-96-0 .

Applications in Chemical Research

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate serves as a valuable synthetic intermediate with applications in multiple research domains.

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate offers several advantages:

  • The Boc protecting group provides orthogonal protection strategies, allowing selective deprotection and functionalization.

  • The compound offers a preformed stereogenic center that can be utilized in stereoselective transformations.

  • The cyclopropylamino functionality provides a secondary amine for further derivatization.

These characteristics make the compound particularly useful in convergent synthesis strategies where complex molecular architectures are assembled from simpler building blocks.

Related Compounds and Structural Derivatives

Several compounds structurally related to tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate have been identified and studied, offering insights into the broader chemical family.

Positional Isomers and Analogs

The following table summarizes key information about structural analogs and related compounds:

CompoundCAS NumberKey Structural DifferenceReference
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate1289387-40-1Cyclopropylamino group at 3-position instead of 2-position
(S)-tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate1354010-96-0Specific (S)-enantiomer of the title compound
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate170491-63-1Hydroxyl group instead of cyclopropylamino group
tert-Butyl (S)-2-((methylamino)methyl)pyrrolidine-1-carboxylateNot specifiedMethylamino group instead of cyclopropylamino group

Future Research Directions

The current state of knowledge about tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate reveals several promising avenues for future investigation.

Synthesis Optimization

Development of efficient, stereoselective, and scalable synthetic routes for tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate would be valuable. Current synthetic approaches for related compounds often involve multiple steps with varying yields , suggesting opportunities for process improvement.

Biological Activity Exploration

Comprehensive biological screening of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate and its derivatives could uncover novel therapeutic applications. Given the preliminary investigation of related compounds for antiviral properties, this represents a particularly promising direction.

Medicinal Chemistry Applications

Systematic modification of the compound's structure to develop structure-activity relationships would provide valuable insights for medicinal chemistry programs. The presence of multiple functional groups offers numerous opportunities for derivatization and optimization.

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